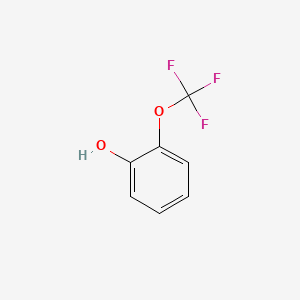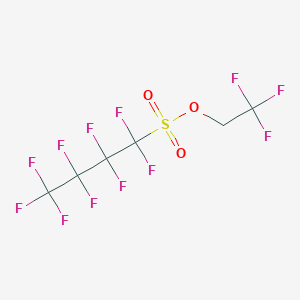
2-(Trifluoromethoxy)phenol
Vue d'ensemble
Description
2-(Trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5F3O2 . It is a phenol derivative where a trifluoromethoxy group is attached to the phenol ring .
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)phenol and similar compounds has been a topic of interest in recent years . One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is performed without silver under mild reaction conditions . Another method involves the selective C-H trifluoromethoxylation of arenes and heteroarenes .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)phenol consists of a phenol ring with a trifluoromethoxy group attached . The exact mass of the molecule is 178.02416388 g/mol .Chemical Reactions Analysis
The trifluoromethoxy group in 2-(Trifluoromethoxy)phenol makes these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Physical And Chemical Properties Analysis
2-(Trifluoromethoxy)phenol has a molecular weight of 178.11 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its topological polar surface area is 29.5 Ų .Applications De Recherche Scientifique
In the field of chemical research, phenolic compounds are used as building blocks in the synthesis of various complex molecules . They are also used in biological research, where they play a role in the defense mechanism of plants .
In industrial research, phenolic compounds are used in the production of resins, plastics, and dyes . In agricultural research, they are studied for their role in plant growth and development, and their interactions with the environment .
-
Fluorinated Building Blocks : This compound is used as a building block in the synthesis of various complex molecules. It’s particularly useful in the field of organic chemistry where it can be used to introduce a trifluoromethoxy group into a molecule .
-
Synthesis of Bioactive Compounds : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . For example, it’s used as a reactant in the preparation of 1-aryloxyethyl piperazine derivatives, which are known to be Kv1.5 potassium channel inhibitors .
-
Intermediates of Liquid Crystals : It’s used as an intermediate in the production of liquid crystals . Liquid crystals have applications in various fields, including display technologies and thermometers.
-
Research in Fluoro-organic Compounds : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency. Therefore, “2-(Trifluoromethoxy)phenol” can be used in research to better understand the properties and reactivity of this important substituent .
-
Pharmaceutical Research : Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Safety And Hazards
Orientations Futures
The development of new reagents and strategies for direct trifluoromethoxylation, including the synthesis of 2-(Trifluoromethoxy)phenol, is a current research hotspot . The trifluoromethoxy group’s unique properties make these compounds important targets in pharmaceuticals and agrochemicals . Future research will likely continue to explore these properties and develop more efficient and versatile methods for trifluoromethoxylation .
Propriétés
IUPAC Name |
2-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWMNVOVQZIPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380462 | |
| Record name | 2-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenol | |
CAS RN |
32858-93-8 | |
| Record name | 2-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















